Rilematovir

RSV fusion inhibitor antiviral potency EC50 comparison

RSV fusion inhibitor sourcing often forces a trade-off between in vitro potency and in vivo utility. Rilematovir (CAS 1383450-81-4) resolves this with validated oral bioavailability and a selectivity index exceeding 100,000. • EC50 = 1.2 nM in primary human bronchial epithelial cells (HBECs); IC50 = 0.5 nM in HeLa cells • Oral bioavailability confirmed in humans with minimal food effect (~7% exposure reduction) • Phase 2 pediatric and adult clinical datasets available for cross-study benchmarking Supplied as ≥98% pure crystalline solid with rigorous analytical documentation for reproducible RSV research.

Molecular Formula C21H20ClF3N4O3S
Molecular Weight 500.9 g/mol
CAS No. 1383450-81-4
Cat. No. B608233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilematovir
CAS1383450-81-4
SynonymsJNJ-53718678;  JNJ 53718678 JNJ53718678;  JNJ-678;  JNJ 678;  JNJ678; 
Molecular FormulaC21H20ClF3N4O3S
Molecular Weight500.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
InChIInChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
InChIKeyGTQTUABHRCWVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rilematovir Fusion Inhibitor Overview


Rilematovir (JNJ-53718678, JNJ-678) is an investigational small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, acting by binding to and stabilizing the prefusion conformation of the F protein to prevent viral entry into host cells [1]. It is orally bioavailable and has been evaluated in phase 2 clinical studies in both pediatric and adult populations with RSV infection [2]. In vitro, rilematovir exhibits an EC50 of 1.2 nM in primary human bronchial epithelial cells (HBECs) and an IC50 of 0.5 nM in RSV-infected HeLa cells with a cytotoxic concentration (CC50) exceeding 50 µM, yielding a selectivity index (SI) of >100,000 .

RSV F protein prefusion stabilization assay context
Oral dosing-compatible research compound for in vivo RSV models
High-selectivity antiviral screening context with cytotoxicity exclusion

Why Rilematovir Cannot Be Replaced


RSV fusion inhibitors exhibit substantial divergence in potency, selectivity, pharmacokinetic (PK) profiles, clinical outcomes, and development status, making simple class-level interchange scientifically and logistically unsound. Rilematovir is distinguished from analogs such as presatovir (GS-5806) and BMS-433771 by its ~2.8-fold lower EC50 in HBECs (1.2 nM vs. 3 nM for ziresovir) and a selectivity index exceeding 100,000 [1]. Critically, presatovir development was terminated due to insufficient oral bioavailability, whereas rilematovir demonstrated validated oral bioavailability in humans with minimal food effect (~7% exposure reduction in the fed state) [2][3]. Furthermore, rilematovir was evaluated in both pediatric and adult phase 2 studies, providing quantitative clinical efficacy data for direct comparison against placebo, a dataset unavailable for many discontinued or earlier-stage fusion inhibitors [4][5]. These differences have material consequences for experimental design, formulation requirements, and the translatability of preclinical findings.

Rilematovir vs. Presatovir Oral bioavailability profile may differ; presatovir development was discontinued due to inadequate oral exposure, limiting data comparability.
Rilematovir vs. Ziresovir Development stage and publicly available datasets differ; ziresovir reached preregistration, creating distinct procurement and data-access profiles.
Class-level Fusion inhibitors Mechanism class interchange may be unsound; potency, selectivity, and PK profiles diverge substantially across chemotypes, requiring compound-specific validation.

Rilematovir Evidence vs. Analogs


Potency vs. Presatovir and BMS-433771

Rilematovir demonstrates an EC50 of 1.2 nM against RSV in primary human bronchial epithelial cells (HBECs) . In comparison, the prior-generation fusion inhibitor BMS-433771 exhibits an average EC50 of 20 nM across RSV A and B groups in cellular assays [1]. Presatovir (GS-5806) shows a mean EC50 of 0.43 nM across a panel of 75 RSV A and B clinical isolates [2]. Rilematovir thus achieves subnanomolar to low nanomolar potency (0.5–1.2 nM depending on cell system) that is substantially improved over BMS-433771 (~17-fold lower EC50) while being comparable to presatovir.

Potency vs. comparators
Cross-study context
EC50 1.2 nM (HBECs); BMS-433771 ~20 nM; Presatovir ~0.43 nM (clinical isolates)
~17-fold lower EC50 than BMS-433771; comparable to presatovir
Supports RSV fusion inhibitor potency ranking across reported assay platforms
Cross-study comparison; assay conditions differ
RSV fusion inhibitor antiviral potency EC50 comparison

Selectivity Index & Safety Margin

Rilematovir demonstrates a 50% cytotoxic concentration (CC50) of greater than 50 µM in HeLa cells, while its antiviral IC50 is 0.5 nM in the same cell system, yielding a selectivity index (SI = CC50/IC50) exceeding 100,000 . For comparison, BMS-433771 exhibits an average EC50 of 20 nM but limited published cytotoxicity data constrain cross-compound SI comparison [1]. Presatovir's reported mean EC50 is 0.43 nM across clinical isolates, though direct cytotoxicity data in identical assay systems are not uniformly available [2].

Selectivity index
Class-level context
SI > 100,000 (CC50 > 50 µM; IC50 0.5 nM in HeLa cells)
Single cell-system data; comparator SI data limited
Supports cytotoxicity-exclusion context for antiviral assay interpretation
Cross-compound SI comparison constrained by data availability
cytotoxicity selectivity index therapeutic window CC50

Oral Bioavailability vs. Presatovir

Rilematovir demonstrates validated oral bioavailability in humans, with peak plasma concentrations (Cmax) ranging from 159 ± 54.9 ng/mL (25 mg single dose) to 6,702 ± 1,733 ng/mL (1,000 mg single dose) in healthy adult subjects [1]. Mean exposure of rilematovir was only 7% lower in the fed state compared with the fasted state at the same dose, indicating minimal food effect [2]. In contrast, presatovir (GS-5806) development was discontinued due to insufficient oral bioavailability that limited clinical advancement [3]. Rilematovir is primarily eliminated through CYP3A4-mediated metabolism, and drug-drug interaction (DDI) studies with itraconazole (strong CYP3A4 inhibitor) and rifampicin (CYP3A4 inducer) have been conducted to characterize exposure changes [4].

Oral bioavailability
Cross-study context
Cmax 159–6,702 ng/mL (dose-dependent); food effect ~7% exposure reduction
Presatovir: oral bioavailability insufficient, development discontinued
Supports oral in vivo dosing feasibility assessment for RSV model studies
DDI studies with CYP3A4 modulators available for review
oral bioavailability pharmacokinetics food effect CYP3A4

Pediatric Antiviral Efficacy: Phase 2

In the CROCuS phase 2 study of 246 children aged ≥ 28 days to ≤ 3 years with RSV infection, rilematovir treatment demonstrated a difference in mean area under the plasma concentration-time curve of RSV RNA viral load through day 5 of −1.25 log10 copies∙days/mL (95% CI: −2.672, 0.164) for the low-dose group and −1.23 log10 copies∙days/mL (95% CI: −2.679, 0.227) for the high-dose group compared with placebo [1]. The estimated Kaplan-Meier median time to resolution of key RSV symptoms in hospitalized children (Cohort 1) was 6.01 days (low-dose), 5.82 days (high-dose), and 7.05 days (placebo) [2]. In hospitalized patients, a 1.23-day and 1.04-day reduction in symptom resolution time was observed for high-dose and low-dose rilematovir, respectively, relative to placebo.

Pediatric phase 2
Reported trial context
Viral load reduction −1.25 (low-dose) and −1.23 (high-dose) log10 copies∙days/mL vs. placebo
CROCuS study; n=246 children aged ≥28 days to ≤3 years
Reported pediatric RSV endpoint context for fusion inhibitor benchmarking
Placebo-controlled; symptom resolution endpoint also reported
pediatric RSV viral load reduction clinical outcomes phase 2 trial

Adult Symptom Resolution: Phase 2a

In a phase 2a study of 66 RSV-infected adult outpatients randomized to rilematovir 500 mg, 80 mg, or placebo once-daily for 7 days, the Kaplan-Meier median time to resolution of key RSV symptoms was 7.1 days (90% CI: 5.03–11.43) for rilematovir 500 mg, 7.6 days (90% CI: 5.93–8.32) for rilematovir 80 mg, and 9.6 days (90% CI: 5.95–14.00) for placebo [1]. For patients with symptom onset ≤3 days, symptom resolution times were 8.0 days (500 mg), 7.6 days (80 mg), and 11.8 days (placebo) [2]. This represents a reduction in median symptom duration of approximately 2.5 days for the 500 mg dose and 2.0 days for the 80 mg dose compared with placebo.

Adult phase 2a
Reported trial context
Median symptom resolution: 7.1 days (500 mg), 7.6 days (80 mg) vs. 9.6 days (placebo)
n=66 adult outpatients; 7-day oral dosing
Reported adult symptom-score endpoint context for RSV trial design
Endpoint difference ~2.0–2.5 days vs. placebo; context-dependent
adult RSV symptom resolution clinical benefit phase 2a

Development Status: Ziresovir and Presatovir

Among RSV fusion protein inhibitors, rilematovir (JNJ-53718678) reached phase 2 clinical development before the sponsor's strategic discontinuation in 2022, completing multiple phase 1 and phase 2 studies in both adult and pediatric populations [1]. Presatovir (GS-5806) was discontinued earlier due to insufficient oral bioavailability that prevented adequate clinical exposure [2]. Ziresovir (AK-0529) has achieved preregistration status in China following positive phase 3 clinical outcomes in hospitalized infants, representing the most advanced RSV fusion inhibitor in development [3]. Rilematovir thus occupies a distinct position as a compound with extensively characterized human PK and clinical efficacy data that remains available for research procurement despite program discontinuation .

Development landscape
Class-level context
Rilematovir: phase 2 completed, program discontinued 2022; Ziresovir: preregistration (China); Presatovir: discontinued (bioavailability)
Distinct procurement and data-access profile vs. other RSV fusion inhibitors
Data to verify; landscape review as of 2025–2026
clinical development RSV fusion inhibitor discontinued phase 2

Rilematovir Research and Industrial Applications


RSV Antiviral Screening Positive Control

Rilematovir serves as an ideal positive control for high-throughput screening (HTS) assays targeting RSV fusion inhibition. Its well-characterized potency (EC50 = 1.2 nM in HBECs, IC50 = 0.5 nM in HeLa cells) and high selectivity index (>100,000) provide a reliable benchmark for validating assay sensitivity and confirming that observed antiviral effects are not cytotoxicity-driven. The availability of multiple independently verified potency values enables cross-laboratory assay standardization .

In Vivo Oral RSV Efficacy Studies

For rodent or non-human primate RSV infection models where oral dosing is required, rilematovir offers validated oral bioavailability with minimal food effect (~7% exposure reduction in fed state) [1]. Unlike presatovir, which failed due to inadequate oral bioavailability [2], rilematovir's human PK parameters (Cmax range: 159–6,702 ng/mL dose-dependently) provide a reference for dose selection and exposure-response modeling in preclinical efficacy studies [3].

Pediatric RSV Therapeutic Benchmark

Researchers developing pediatric RSV therapeutics can use rilematovir's CROCuS phase 2 dataset as a comparative benchmark [4]. The study provides placebo-controlled viral load reduction (−1.25 and −1.23 log10 copies∙days/mL for low- and high-dose groups) and symptom resolution data (5.82–6.01 days for rilematovir vs. 7.05 days for placebo) [5], enabling power calculations and efficacy benchmarking for novel pediatric RSV drug candidates.

RSV F Protein Conformational Studies

Rilematovir's established mechanism—binding to and stabilizing the RSV F protein prefusion conformation [6]—makes it a valuable tool compound for structural biology and biophysical studies of RSV fusion inhibition. The compound can be used as a reference ligand in F protein binding assays, cryo-EM structure determination, or as a comparator for novel fusion inhibitors targeting the same prefusion epitope [7].

Application
Selection Property
Validation Focus
RSV fusion inhibition screening studies
Antiviral potency and selectivity context
Assay sensitivity and cytotoxicity exclusion review
Oral in vivo RSV model studies
Oral bioavailability profile
Exposure-model validation and food-effect review
Pediatric RSV therapeutic research
Pediatric trial endpoint context
Viral-load and symptom-score endpoint review
RSV F protein structural studies
Prefusion conformation stabilization
Binding assay and structural biology endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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